molecular formula C7H3Cl4F B062908 4-Chloro-2-fluorobenzotrichloride CAS No. 179111-13-8

4-Chloro-2-fluorobenzotrichloride

Cat. No.: B062908
CAS No.: 179111-13-8
M. Wt: 247.9 g/mol
InChI Key: ACYJYVSUQNUQDV-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzotrichloride is a highly versatile and reactive aromatic building block of significant interest in advanced chemical synthesis, particularly within pharmaceutical and agrochemical research and development. Its core value lies in the presence of three reactive chlorine atoms on the trichloromethyl group, which serve as powerful handles for further functionalization. This compound can be readily hydrolyzed to produce 4-chloro-2-fluorobenzoic acid or transformed via nucleophilic substitution into other valuable derivatives like benzotrifluorides or benzamides. The strategically placed chloro and fluoro substituents on the benzene ring impart distinct electronic properties and enhance metabolic stability in target molecules, making this intermediate invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this compound extensively in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and ligands for catalysis. Its mechanism of action as a synthetic intermediate involves its role as an electrophile, where the chlorine atoms on the -CCl3 group are susceptible to displacement by various nucleophiles (e.g., oxygen, nitrogen, or sulfur nucleophiles), enabling the construction of diverse molecular architectures. This compound is strictly for professional research applications in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-1-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYJYVSUQNUQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596602
Record name 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179111-13-8
Record name 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Development for 4 Chloro 2 Fluorobenzotrichloride

Established Synthetic Routes and Precursors

The primary and most well-established method for the industrial production of 4-Chloro-2-fluorobenzotrichloride involves the photochlorination of a toluene (B28343) derivative.

Photochlorination of Toluene Derivatives (e.g., 4-Chloro-2-fluorotoluene)

The free-radical chlorination of 4-Chloro-2-fluorotoluene is the most direct and widely used route for synthesizing this compound. wikipedia.org This process involves the sequential substitution of the hydrogen atoms on the methyl group of the toluene with chlorine atoms. The reaction proceeds through the formation of benzyl (B1604629) chloride and benzal chloride intermediates. wikipedia.org

C₆H₃(Cl)(F)CH₃ + 3Cl₂ → C₆H₃(Cl)(F)CCl₃ + 3HCl

Starting Material: 4-Chloro-2-fluorotoluene Intermediates: 4-Chloro-2-fluorobenzyl chloride, 4-Chloro-2-fluorobenzal chloride Final Product: this compound

The photochlorination of toluene derivatives proceeds via a free-radical chain reaction mechanism. wikipedia.org The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. wikipedia.org

The subsequent chain reaction involves two key steps:

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a benzyl radical and a molecule of hydrogen chloride (HCl).

Chain Propagation: The newly formed benzyl radical reacts with another chlorine molecule to yield the chlorinated toluene derivative and a new chlorine radical, which continues the chain reaction.

This process repeats until all three hydrogen atoms of the methyl group are substituted with chlorine atoms, resulting in the formation of the trichloromethyl group. wikipedia.orgnih.gov It is important to note that under certain conditions, undesired ring chlorination can occur, leading to by-products. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of by-products. Key parameters that are controlled during the process include:

Temperature: The reaction temperature influences the rate of chlorination. For instance, in the synthesis of a related compound, p-chlorobenzotrifluoride, the temperature is carefully controlled and gradually increased. google.com A procedure for the photochlorination of alkyl-aromatic compounds suggests an inlet temperature ranging from 0° to 150° C. google.com

Chlorine Feed Rate: The rate at which chlorine gas is introduced into the reaction mixture is a critical factor. A continuous and controlled feed is necessary to maintain the desired reaction kinetics and prevent over-chlorination or other side reactions. google.com

Catalyst/Initiator Concentration: The amount of radical initiator used can affect the reaction rate and efficiency.

Light Intensity: In photochlorination, the intensity of the UV light source directly impacts the rate of radical initiation.

One patented method for synthesizing p-chlorobenzotrifluoride involves heating parachlorotoluene to 120°C, adding an initiator, and then slowly introducing chlorine until a specific reaction liquor ratio is achieved. google.com This highlights the importance of precise control over reaction parameters.

While photochlorination can be initiated by UV light alone, the use of catalysts and radical initiators can significantly enhance the reaction rate and selectivity.

Radical Initiators: Azo compounds, such as azobisisobutyronitrile (AIBN), are commonly used as radical initiators. prepchem.com These compounds decompose upon heating to generate free radicals, which then initiate the chlorination chain reaction.

Catalysts: While not always required for photochlorination, certain catalysts can be employed. For the chlorination of toluene, metallic chlorides like titanium tetrachloride, thallous chloride, stannic chloride, and zirconium tetrachloride have been used to influence the isomer distribution of the products. google.com In some cases, a combination of a metal salt (like ferric chloride or aluminum trichloride) and a sulfur compound can be used to catalyze the replacement of nitro groups with chlorine, a different type of chlorination reaction. epo.org Some processes for the photochemical chlorination of toluene have explored the use of catalysts such as lower aliphatic unsubstituted monohydroxy alcohols, lower dialkyl simple ethers, and 1,4-dioxane (B91453) to shorten the induction period and reaction time. google.com

Alternative Synthetic Pathways for this compound and Related Intermediates

While photochlorination of 4-Chloro-2-fluorotoluene is the dominant method, other synthetic strategies exist for producing the precursor and related compounds.

One alternative approach to synthesizing a key precursor, 4-chloro-2-fluorotoluene, starts from 5-chloro-2-methylaniline (B43014). google.com This multi-step process involves:

Salification: Reaction of 5-chloro-2-methylaniline with anhydrous hydrofluoric acid. google.com

Diazotization: Treatment of the resulting mixture with sodium nitrite. google.com

Thermolysis: Heating the diazotized mixture to induce decomposition and formation of 4-chloro-2-fluorotoluene. google.com

Another method describes the preparation of 4-chloro-2-fluoronitrobenzene (B1582716) from 3-chloroaniline (B41212) through a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net Furthermore, 4-chloro-2-fluoronitrobenzene can also be synthesized by the fluorination of 3,4-dinitrochlorobenzene in the presence of an acid halide, which selectively substitutes the nitro group at the 3-position. google.com

Advanced Synthetic Transformations Involving the Trichloromethyl Group

The trichloromethyl group of this compound is a versatile functional group that can undergo various transformations to yield other valuable compounds.

A significant transformation is the hydrolysis of the trichloromethyl group to a carboxylic acid group. For instance, 4-fluorobenzotrichloride (B1329314) can be hydrolyzed to 4-fluorobenzoyl chloride using a composite catalyst of iron trichloride (B1173362) and zinc chloride. google.com A similar transformation can be applied to this compound to produce 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. googleapis.com

The trichloromethyl group can also be converted to a trifluoromethyl group through a fluorination reaction. In the synthesis of p-chlorobenzotrifluoride, 4-chlorobenzotrichloride (B167033) is reacted with anhydrous hydrogen fluoride (B91410) under high pressure. google.com This type of transformation is crucial for producing benzotrifluoride (B45747) derivatives. googleapis.com

Nitration Strategies for Arylbenzotrichlorides

The introduction of a nitro group onto the aromatic ring of arylbenzotrichlorides, such as this compound, is a key transformation. This is typically achieved through electrophilic nitration.

The reaction of 2-chloro-4-fluorobenzotrichloride (B1592118) with a sulfonitric mixture (a combination of concentrated nitric acid and sulfuric acid) is a common method for producing 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.

The temperature of the nitration reaction is a critical parameter. It is preferably maintained between 5 °C and 10 °C. google.com Temperatures below this range can lead to significantly longer reaction times, while temperatures above 10 °C can result in the formation of impurities. google.com The weight ratio of the sulfonitric mixture to 2-chloro-4-fluorobenzotrichloride is also a key factor, with a preferred range of 1.4:1 to 2.2:1. google.com In a typical procedure, 98% concentrated sulfuric acid is charged into a flask and cooled, followed by the dropwise addition of 90% red fuming nitric acid while keeping the temperature below 5 °C. google.com The 2-chloro-4-fluorobenzotrichloride is then added to this mixture over a period of time, maintaining the temperature between 5 °C and 7 °C. google.com

Table 1: Reaction Parameters for the Nitration of 2-Chloro-4-fluorobenzotrichloride

ParameterPreferred RangeConsequence of Deviation
Reaction Temperature5 °C to 10 °CLower temperatures increase reaction time; higher temperatures increase impurity formation. google.com
Sulfonitric Mixture to Substrate Ratio (w/w)1.4:1 to 2.2:1Affects reaction efficiency and completeness. google.com
Nitric Acid to Sulfuric Acid Ratio (w/w)1:4 to 1:5Influences the generation of the nitronium ion. google.com

The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of the incoming nitro group. In the case of 2-chloro-4-fluorobenzotrichloride, the chlorine and fluorine atoms are ortho, para-directing, while the benzotrichloride (B165768) group is meta-directing. The interplay of these directing effects influences the regioselectivity of the nitration. The primary product formed is 2-chloro-4-fluoro-5-nitrobenzotrichloride, indicating that the position para to the fluorine and meta to the benzotrichloride group is favored. google.com

Controlling the reaction conditions, such as temperature and the ratio of reactants, is essential to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. google.com The use of a halogenated organic solvent, such as dichloromethane (B109758), during the extraction step helps to separate the product from the acidic layer, but it is noted that using such a solvent during the reaction itself can prevent the reaction from proceeding to completion. google.com

While the provided information focuses on the direct nitration of 2-chloro-4-fluorobenzotrichloride, it is worth noting that in some cases, nitration can be accompanied by the hydrolysis of the trichloromethyl group. This would lead to the formation of the corresponding benzoic acid derivative. However, the described method for nitrating 2-chloro-4-fluorobenzotrichloride aims to preserve the benzotrichloride functionality. google.com The careful control of reaction conditions, particularly the exclusion of excess water and maintenance of low temperatures, is crucial to prevent premature hydrolysis. google.com

Conversion to Benzotrifluoride Derivatives

The benzotrichloride group is often a precursor to the more stable benzotrifluoride group. This transformation is typically achieved through a fluorination reaction.

The conversion of benzotrichloride compounds to their corresponding benzotrifluoride derivatives is a key industrial process. This is generally accomplished by reacting the benzotrichloride with hydrogen fluoride (HF). google.comgoogleapis.com The reaction can be carried out in either the liquid or gaseous phase. googleapis.com Gas-phase fluorination is often preferred as it can overcome some of the drawbacks associated with liquid-phase reactions, which may require high pressures. googleapis.com

A variety of fluorinating agents are available for laboratory and industrial-scale synthesis, broadly classified as nucleophilic and electrophilic. tcichemicals.com For the conversion of benzotrichlorides, nucleophilic fluorinating agents like hydrogen fluoride are commonly employed. tcichemicals.com

The fluorination of benzotrichlorides with hydrogen fluoride is often facilitated by a catalyst. Aluminum fluoride (AlF₃) is a notable catalyst for the gas-phase reaction. google.comgoogleapis.com Specifically, β-aluminum fluoride or γ-aluminum fluoride, or a mixture thereof, are favorably used. google.comgoogle.com The use of these catalysts allows the reaction to proceed at an accelerated rate. google.com

The reaction temperature for the catalytic gas-phase fluorination is typically in the range of 200°C to 450°C, with a preferred range of 250°C to 350°C. google.comgoogle.com Temperatures below 200°C result in a low reaction rate, while temperatures above 450°C can lead to catalyst deterioration. google.comgoogle.com To maintain the catalytic activity of aluminum fluoride over long periods, elemental chlorine can be introduced into the reaction system. google.comgoogleapis.com

Table 2: Catalytic Systems for the Fluorination of Benzotrichlorides

CatalystPhaseTemperature RangeKey Features
Aluminum Fluoride (β- or γ-AlF₃)Gas250°C - 350°CAccelerates reaction rate; activity can be maintained with the addition of chlorine. google.comgoogleapis.comgoogle.com

Chlorosulfonylation and Sulfamoylation

The introduction of sulfonyl chloride and sulfonamide groups onto the this compound scaffold opens pathways to a diverse range of derivatives, particularly for applications in agrochemicals and pharmaceuticals. This section details the methodologies for these transformations.

The synthesis of an aryl sulfonyl chloride derivative of this compound presents a significant chemical challenge due to the reactive nature of the benzotrichloride group (-CCl₃), which is susceptible to hydrolysis. The primary strategies involve either direct chlorosulfonylation of the pre-formed benzotrichloride or a multi-step route where the sulfonyl chloride group is introduced prior to the side-chain chlorination.

Direct chlorosulfonylation of this compound, if feasible, would likely be accomplished using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction is a standard method for producing aryl sulfonyl chlorides. chemicalbook.com However, the harsh, acidic conditions could promote unwanted side reactions with the -CCl₃ group.

A more controlled and widely applicable approach involves a multi-step synthesis starting from a more stable precursor, such as 4-chloro-2-fluorotoluene. The synthesis of the benzotrichloride itself typically involves the free-radical photochlorination of the corresponding toluene derivative. guidechem.comresearchgate.netmdpi.com

Alternatively, the sulfonyl chloride moiety can be introduced onto a related aromatic ring through various modern synthetic methods before the creation of the benzotrichloride group. One such method is the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate, which offers mild conditions and high functional group tolerance. nih.gov Another established route is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. researchgate.net A patent for the synthesis of the related 4-chloro-2-cyanobenzene sulfonyl chloride utilizes the reaction of 2-fluoro-5-chlorobenzonitrile with sodium sulfide, followed by oxidation and chlorination with thionyl chloride, avoiding hazardous diazotization steps. google.com

Table 1: Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct Chlorosulfonylation Aromatic Hydrocarbon (e.g., Chlorobenzene)Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂) google.comDirect, fewer steps.Harsh acidic conditions, potential for side reactions, regioselectivity issues.
Sandmeyer Reaction Aryl AmineNaNO₂, HCl, SO₂, CuClWell-established, good for electron-deficient rings. researchgate.netUse of unstable diazonium salts, potential safety concerns.
Palladium-Catalyzed Cross-Coupling Arylboronic AcidSO₂ source, Pd catalystMild conditions, high functional group tolerance. nih.govCost of palladium catalyst, need for pre-functionalized starting material.
Oxidative Chlorination Thiol or DisulfideOxidant (e.g., NaOCl), Chlorine sourceMilder than direct chlorosulfonylation.Requires synthesis of sulfur-containing precursor.

This table presents generalized data for common aryl sulfonyl chloride synthesis methods that could be adapted for the target compound's derivatives.

Once the sulfonyl chloride derivative, such as 4-chloro-2-fluoro-5-(trichloromethyl)benzene-1-sulfonyl chloride, is synthesized, its conversion to a sulfamoyl derivative (sulfonamide) is a well-established and generally high-yielding reaction. This transformation is a nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a nitrogen nucleophile. nih.govechemcom.com

The reaction typically involves treating the sulfonyl chloride with a primary or secondary amine, or with ammonia, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. echemcom.com This process is fundamental in medicinal chemistry for creating the sulfonamide linkage found in numerous therapeutic agents. nih.govnih.gov

Table 2: General Conditions for Sulfonamide Formation

NucleophileBaseSolventTypical TemperatureProduct Class
Ammonia (aq. NH₃)PyridineDichloromethane (DCM)0 °C to Room Temp.Primary Sulfonamide
Primary Amine (R-NH₂)Triethylamine (TEA)Tetrahydrofuran (THF)0 °C to Room Temp.Secondary Sulfonamide
Secondary Amine (R₂NH)PyridineAcetonitrile (B52724)Room Temp. to 50 °CTertiary Sulfonamide

This table outlines typical reaction parameters for the conversion of aryl sulfonyl chlorides to sulfonamides. nih.govechemcom.com

Green Chemistry Principles in Synthesis Optimization

The industrial production of halogenated compounds like this compound is often energy-intensive and can generate significant waste streams. Applying green chemistry principles is crucial for developing more economically and environmentally sustainable manufacturing processes.

Solvent use is a major contributor to chemical waste. patsnap.com Traditional syntheses of benzotrichlorides and other chlorinated aromatics have often employed chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). acsgcipr.org Green chemistry principles advocate for the replacement of these hazardous solvents. If a chlorinated solvent is necessary, dichloromethane (CH₂Cl₂) is often preferred due to its lower toxicity and volatility compared to CCl₄. acsgcipr.org

Efforts are focused on identifying less hazardous alternatives. For radical reactions like side-chain chlorination, solvents such as heptane (B126788) or cyclohexane (B81311) may be viable. For other steps, the ideal green solvent should be non-toxic, readily available, and easily recyclable. patsnap.com Research into using supercritical fluids, like CO₂, or even water as a reaction medium represents the forefront of green solvent technology, although their application depends heavily on the specific reaction chemistry. patsnap.com

Waste minimization strategies also include:

Solvent Recycling: Implementing distillation and other purification techniques to recover and reuse solvents. rsc.org

Catalyst Recovery: Using heterogeneous catalysts that can be easily filtered and reused, or developing methods to recover homogeneous catalysts from the reaction mixture.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as addition reactions over substitution reactions where possible. slideshare.net

Chemical manufacturing is a significant consumer of energy, accounting for a substantial portion of industrial energy use. chemicalbook.com Halogenation reactions can be particularly energy-intensive. mt.com The synthesis of this compound from a toluene precursor involves highly energetic steps.

Thermodynamics of Chlorination: The free-radical chlorination of a methyl group is an exothermic process. libretexts.org However, initiating the reaction requires a significant energy input, either as heat (thermal chlorination, often at temperatures >100 °C) or as light (photochlorination). guidechem.comyoutube.com

Process Optimization: Energy efficiency can be improved by optimizing reaction conditions to reduce reaction time and temperature. This includes the use of effective catalysts or initiators that lower the activation energy. libretexts.org

Separation Processes: Distillation, which is often required to purify the final product, is a major energy consumer. Using more efficient distillation columns or exploring alternative separation methods like crystallization can lead to significant energy savings.

Improving energy efficiency not only lowers production costs but also reduces the carbon footprint associated with the manufacturing process by decreasing reliance on fossil fuels. chemicalbook.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency under milder conditions, thereby reducing energy consumption and waste.

Side-Chain Chlorination: The industrial synthesis of benzotrichloride often relies on UV light to initiate the radical chain reaction. mdpi.com While effective, this can be energy-intensive. Research into more efficient radical initiators or catalysts that can operate at lower temperatures or with less energy input is ongoing. The use of zeolites has been explored to provide shape selectivity and potentially control the extent of chlorination, favoring the desired benzotrichloride over benzal chloride or benzyl chloride. researchgate.net

Chlorosulfonylation: As mentioned, traditional methods can require harsh reagents. The development of catalytic systems, such as the palladium-based methods for arylboronic acids or copper catalysts for Sandmeyer reactions, represents a move toward more sustainable processes. nih.govresearchgate.net Future developments aim to replace precious metal catalysts like palladium with more abundant and less toxic metals such as iron or copper. researchgate.net

Photoredox Catalysis: Modern synthetic organic chemistry is increasingly employing visible-light photoredox catalysis. rsc.org These systems can use low-energy visible light to generate reactive intermediates under extremely mild conditions and often utilize metal-free organic dyes or earth-abundant metal complexes as catalysts, offering a highly sustainable alternative to traditional methods. rsc.orgresearchgate.net

The ultimate goal is to develop robust, recyclable, and highly active catalysts that minimize waste, reduce energy requirements, and avoid the use of toxic or hazardous materials throughout the lifecycle of the synthesis. rsc.org

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluorobenzotrichloride

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 4-Chloro-2-fluorobenzotrichloride makes it susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally difficult for simple halobenzenes like chlorobenzene. vedantu.com The presence of the strongly electron-withdrawing trichloromethyl group enhances the ring's reactivity towards nucleophiles. youtube.com

Reactivity of Halogen Atoms on the Aromatic Ring

In nucleophilic aromatic substitution reactions, the rate of reaction is influenced by the nature of the leaving group. Generally, fluorine is a better leaving group than chlorine in such reactions. nih.govnist.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the attack of the nucleophile.

The presence of the electron-withdrawing trichloromethyl group at a position para to the fluorine atom and ortho to the chlorine atom would significantly activate the ring for nucleophilic attack. Nucleophiles will preferentially attack the positions activated by the electron-withdrawing groups. Therefore, substitution of the fluorine atom is generally more facile than the chlorine atom.

Reactivity of the Trichloromethyl Group

The trichloromethyl group itself is a site of reactivity. The carbon atom of the -CCl₃ group is electrophilic and can be attacked by nucleophiles. This can lead to the stepwise or complete substitution of the chlorine atoms. For instance, reaction with hydrofluoric acid or fluorides can replace all three chlorine atoms with fluorine, yielding the corresponding benzotrifluoride (B45747) derivative. chemcess.com

Formation of Diverse Chemical Structures

The dual reactivity of this compound, at both the aromatic ring and the trichloromethyl group, allows for the synthesis of a wide array of chemical structures. Reaction with nucleophiles such as hydroxides, alkoxides, and amines can lead to substitution of the aromatic halogens. nih.govnist.gov For example, reaction with sodium amide can produce the corresponding aniline (B41778) derivative. vedantu.com Concurrently, reactions can occur at the trichloromethyl group. The reaction with carboxylic acids, for instance, can yield the corresponding acid chlorides along with benzoyl chloride. chemcess.com

NucleophilePotential Reaction SiteResulting Functional Group
Hydroxide (OH⁻)Aromatic Ring / Trichloromethyl GroupPhenol / Carboxylic Acid
Alkoxide (RO⁻)Aromatic Ring / Trichloromethyl GroupEther / Orthoester
Amine (RNH₂)Aromatic RingAmine
Fluoride (B91410) (F⁻)Trichloromethyl GroupTrifluoromethyl Group

Electrophilic Aromatic Substitution Patterns

While the electron-withdrawing substituents deactivate the ring towards electrophilic attack, these reactions can still occur under specific conditions. libretexts.org The directing effect of the existing substituents determines the position of the incoming electrophile. Both chlorine and fluorine are ortho-, para-directing, while the trichloromethyl group is a meta-director.

In this compound, the directing effects of the substituents are as follows:

-F (at C2): ortho, para-directing (to C1, C3, C5)

-Cl (at C4): ortho, para-directing (to C3, C5)

-CCl₃ (at C1): meta-directing (to C3, C5)

The positions C3 and C5 are activated by both the fluorine and chlorine atoms through their ortho and para directing effects, and also by the trichloromethyl group through its meta directing effect. Therefore, electrophilic substitution, such as nitration, is expected to occur predominantly at the C3 and C5 positions. A process for the nitration of the related 2-chloro-4-fluorobenzotrichloride (B1592118) has been described, yielding 2-chloro-4-fluoro-5-nitrobenzotrichloride. googleapis.com This further suggests that the position ortho to the fluorine and meta to the trichloromethyl group is a likely site for electrophilic attack.

SubstituentPositionInductive EffectResonance EffectDirecting Effect
-F2-I (strong)+R (weak)ortho, para
-Cl4-I (strong)+R (weak)ortho, para
-CCl₃1-I (strong)-meta

Radical Reactions and Photochemistry

Benzotrichlorides are commonly produced through the free-radical chlorination of the corresponding toluenes, a reaction that is typically initiated by UV light or a radical initiator. wikipedia.org A similar process, photochlorination, is used for the synthesis of 2-chloro-4-fluorobenzotrichloride from 2-chloro-4-fluorotoluene, which proceeds via the homolytic cleavage of chlorine molecules to generate chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group in a stepwise manner to form the trichloromethyl group. This indicates that this compound can be synthesized via a radical pathway from 4-chloro-2-fluorotoluene.

Hydrolysis and Carboxylic Acid Formation Pathways

The hydrolysis of the trichloromethyl group is a characteristic reaction of benzotrichlorides, leading to the formation of a carboxylic acid. chemcess.comwikipedia.org This transformation can proceed under acidic or alkaline conditions. The hydrolysis of this compound would yield 4-chloro-2-fluorobenzoic acid.

The hydrolysis typically occurs in a stepwise manner. Partial hydrolysis can yield the corresponding benzoyl chloride. For example, 4-fluorobenzotrichloride (B1329314) can be hydrolyzed to 4-fluorobenzoyl chloride by reacting it with water in the presence of a catalyst like a mixture of ferric chloride and zinc chloride. google.com Complete hydrolysis of benzotrichloride (B165768) to benzoic acid can be achieved by heating with water, often in the presence of a catalyst such as zinc chloride. sciencemadness.orggoogle.com The reaction proceeds through the formation of the intermediate benzoyl chloride, which is then further hydrolyzed to the carboxylic acid.

A plausible pathway for the hydrolysis of this compound to 4-chloro-2-fluorobenzoic acid is as follows:

Partial Hydrolysis: this compound reacts with one equivalent of water to form 4-chloro-2-fluorobenzoyl chloride and hydrogen chloride.

Complete Hydrolysis: The resulting 4-chloro-2-fluorobenzoyl chloride reacts with another equivalent of water to yield the final product, 4-chloro-2-fluorobenzoic acid, and another molecule of hydrogen chloride.

This hydrolysis is a crucial reaction, as 4-chloro-2-fluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsigmaaldrich.com

Coupling Reactions and Complex Molecule Construction

The primary utility of this compound in the synthesis of complex molecules lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forging carbon-carbon bonds, a fundamental process in organic synthesis. nih.govwikipedia.orgyoutube.com The reactivity of the aryl chloride moiety in this compound allows it to serve as an electrophilic partner in these transformations.

While the direct use of this compound in coupling reactions is not extensively documented, its close analog, 4-chloro-2-fluorobenzoyl chloride, which can be derived from it via hydrolysis, is a known participant in such reactions. nih.gov The general principles of palladium-catalyzed couplings for aryl chlorides are well-established and provide a framework for understanding the potential of this compound. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For a substrate like this compound, or more likely its benzoyl chloride derivative, a Suzuki-Miyaura reaction would involve the coupling at the carbon atom bonded to the chlorine.

Hypothetical Suzuki-Miyaura Reaction:

Generated code

In this hypothetical reaction, the palladium catalyst would oxidatively add to the C-Cl bond of the 4-chloro-2-fluorobenzoyl chloride. Subsequent transmetalation with the organoboron reagent and reductive elimination would yield the corresponding biaryl ketone.

The following table outlines a hypothetical Suzuki-Miyaura coupling reaction based on known procedures for similar aryl chlorides.

Coupling Partner 1Coupling Partner 2 (Arylboronic Acid)Catalyst System (Example)Base (Example)Product Type
4-Chloro-2-fluorobenzoyl chloridePhenylboronic acidPd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))K₂CO₃4-Fluoro-2-phenylbenzoyl chloride derivative
4-Chloro-2-fluorobenzoyl chloride4-Methoxyphenylboronic acidPdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))Cs₂CO₃4-Fluoro-2-(4-methoxyphenyl)benzoyl chloride derivative

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org In the context of this compound (or its benzoyl chloride derivative), a Heck reaction would enable the introduction of a vinyl group at the 4-position of the benzene (B151609) ring.

Hypothetical Heck Reaction:

Generated code

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. semanticscholar.org

A representative set of conditions for a Heck reaction involving a related aryl chloride is presented in the table below.

Coupling Partner 1Alkene Coupling PartnerCatalyst System (Example)Base (Example)Product Type
4-Chloro-2-fluorobenzoyl chlorideStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃N4-Fluoro-2-styrylbenzoyl chloride derivative
4-Chloro-2-fluorobenzoyl chloriden-Butyl acrylatePdCl₂(PPh₃)₂NaOAc4-Fluoro-2-(n-butyl-acryloyl)benzoyl chloride derivative

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Utilizing this compound or its derivative in a Sonogashira coupling would lead to the synthesis of arylalkynes.

Hypothetical Sonogashira Coupling:

Generated code

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

The table below illustrates hypothetical conditions for a Sonogashira coupling.

Coupling Partner 1Alkyne Coupling PartnerCatalyst System (Example)Co-catalyst (Example)Base (Example)Product Type
4-Chloro-2-fluorobenzoyl chloridePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N4-Fluoro-2-(phenylethynyl)benzoyl chloride derivative
4-Chloro-2-fluorobenzoyl chloride1-OctynePd(OAc)₂ / PPh₃CuIPiperidine4-Fluoro-2-(oct-1-yn-1-yl)benzoyl chloride derivative

Applications As a Building Block in Advanced Chemical Synthesis

Medicinal Chemistry Applications

In medicinal chemistry, 4-Chloro-2-fluorobenzotrichloride is valued as a key starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). googleapis.com The trichloromethyl (-CCl3) group is a precursor to a carboxylic acid (-COOH) group through hydrolysis, while the halogen atoms on the aromatic ring can direct further substitutions or be retained for their steric and electronic contributions to the final molecule's interaction with biological targets. googleapis.comchemrxiv.org

The compound is an essential building block for a variety of pharmaceutical agents, leveraging its unique chemical reactivity to facilitate the construction of intricate molecular architectures. googleapis.com

While this compound is a versatile intermediate for halogenated aromatics, specific synthetic routes detailing its direct application in the synthesis of fluoxetine (B1211875) derivatives are not extensively documented in the reviewed literature. However, the synthesis of related fluorinated aromatic compounds often involves multi-step processes where intermediates like 4-chloro-2-fluoronitrobenzene (B1582716) are utilized. researchgate.net The creation of complex fluorinated benzoic acids, which can serve as precursors in pharmaceutical synthesis, often starts from tetrafluorinated precursors and involves sequential substitution reactions. mdpi.com

A significant application of this compound is in the synthesis of sulfamoylbenzoic acid derivatives, most notably as a key intermediate in a modern synthesis of Furosemide (B1674285). googleapis.com In this process, 4-chloro-2-fluoro-toluene is first converted to this compound via photochlorination. googleapis.com This intermediate is then reacted with chlorosulfonic acid (or sulfuric chlorohydrin) to introduce a chlorosulfonyl group, which is subsequently ammonolyzed to form the sulfonamide. Finally, hydrolysis of the trichloromethyl group yields the carboxylic acid, resulting in 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. googleapis.comnih.gov This crucial intermediate is then condensed with furfurylamine (B118560) to produce the final API, Furosemide, in high yields. googleapis.com

Table 1: Synthesis Pathway to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid This table outlines the key reaction steps starting from the precursor to this compound.

StepStarting MaterialReagent(s)ProductPurposeReference
14-Chloro-2-fluoro-tolueneChlorine (Cl₂) under UV lightThis compound Installation of the trichloromethyl group. googleapis.com
2This compound Chlorosulfonic acid (HSO₃Cl)4-Chloro-2-fluoro-5-(chlorosulfonyl) benzotrichloride (B165768)Introduction of the sulfonyl chloride group. googleapis.com
34-Chloro-2-fluoro-5-(chlorosulfonyl) benzotrichlorideAmmonia (NH₃)4-Chloro-2-fluoro-5-sulfamoylbenzotrichlorideFormation of the sulfonamide group. googleapis.com
44-Chloro-2-fluoro-5-sulfamoylbenzotrichlorideWater (hydrolysis)4-Chloro-2-fluoro-5-sulfamoylbenzoic acidConversion of the trichloromethyl group to a carboxylic acid. googleapis.com

The direct synthesis of specific anti-inflammatory drugs from this compound is not prominently detailed in the examined literature. However, the structural motifs accessible from this intermediate are relevant to the field. Halogenated benzoic acid derivatives are a known class of compounds investigated for anti-inflammatory properties. nih.gov For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to exhibit anti-inflammatory effects in microglial cells. nih.gov The synthetic utility of this compound allows for its conversion to 4-chloro-2-fluorobenzoic acid, a scaffold that can be further elaborated to generate novel compounds for screening as potential anti-inflammatory agents.

Chlorine-containing compounds represent a significant portion of antibacterial drugs. nih.govnih.gov While a direct synthetic line from this compound to a marketed antibacterial is not specified, its derivatives are of high interest. The fluorobenzoyl moiety, which can be derived from this starting material, is a key component in libraries of compounds tested for antibacterial activity. nih.gov For example, series of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides have been synthesized and evaluated against Gram-positive bacteria, with some derivatives showing promising activity. nih.gov The synthesis of these molecules often involves the corresponding fluorobenzoylhydrazide, which can be prepared from the benzoic acid obtained by hydrolyzing this compound. nih.govresearchgate.net

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the chemical structure of a compound is systematically modified to understand its effect on biological activity. nih.goviomcworld.com this compound serves as an excellent starting scaffold for SAR studies. The fixed positions of the chlorine and fluorine atoms provide a constant structural feature, allowing researchers to probe the effects of modifications at other positions.

For example, in the synthesis of sulfamoylbenzoic acid derivatives, the core structure derived from this compound can be reacted with various amines to produce a library of final compounds. google.com By comparing the biological activities of these derivatives, chemists can deduce which structural features are essential for potency and selectivity. The patent for sulfamoylbenzoic acid derivatives explores variations where the halogen at position 2 could be a chlorine or bromine atom, demonstrating a classic SAR approach to optimize the compound's properties. google.com

Table 2: Illustrative SAR Study Concept This table illustrates how derivatives from a common intermediate can be used to study structure-activity relationships.

Common IntermediateVariable Component (R-group)Resulting DerivativeStudied ActivitySAR Insight
4-Chloro-2-fluoro-5-sulfamoylbenzoyl chloride1-Amino-2-methylindolineN-(4-chloro-2-fluoro-5-sulfamoylbenzoyl)-1-amino-2-methylindolineDiuretic/CardiovascularEffect of a constrained amine structure on activity.
4-Chloro-2-fluoro-5-sulfamoylbenzoyl chlorideFurfurylamineFurosemideDiuretic/CardiovascularEffect of a heterocyclic amine on activity. googleapis.com
4-Chloro-2-fluoro-5-sulfamoylbenzoyl chlorideSimple alkyl amine (e.g., Propylamine)N-Propyl-4-chloro-2-fluoro-5-sulfamoylbenzamideDiuretic/CardiovascularEffect of a flexible, non-cyclic amine on activity.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Agrochemical Development

The incorporation of fluorine into active ingredients is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. researchgate.netcolab.wsccspublishing.org.cn Fluorine's unique properties can significantly alter a molecule's lipophilicity, binding affinity to target sites, and resistance to metabolic degradation by pests and plants. ccspublishing.org.cnnih.gov this compound serves as a key precursor for introducing the 4-chloro-2-fluoro-phenyl moiety, a common feature in a variety of pesticides.

This compound is primarily utilized in the synthesis of more complex intermediates for the production of agrochemicals. A critical application is its use in nitration reactions to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride. This nitrated derivative is a valuable precursor for various pesticides.

The synthesis process involves reacting this compound with a sulfonitric mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions. google.com The resulting product is a crucial intermediate for further chemical transformations leading to the final active agrochemical ingredient. google.com

Table 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzotrichloride

StepDescriptionTemperature Range
A Reaction of this compound with a sulfonitric mixture.≥ 0 °C to ≤ 15 °C
B Addition of a halogenated organic solvent to create an organic and an acidic layer.≥ 0 °C to ≤ 15 °C
C Separation of the organic and acidic layers.N/A
D Washing the organic layer with an aqueous solution of an inorganic base.≥ 10 °C to ≤ 15 °C
E Concentration of the organic layer to yield the crude product.N/A
F Purification by mixing with an organic solvent and water, followed by heating.≥ 60 °C to < 70 °C
G Crystallization of the product by storing the mixture at a low temperature.≥ 0 °C to < 5 °C
H Isolation of pure 2-chloro-4-fluoro-5-nitrobenzotrichloride.N/A

This data is based on a patented synthesis process. google.com

This multi-step process highlights the role of this compound as a foundational molecule that is chemically modified to build the more complex structures required for pesticidal activity.

The presence of fluorine in an agrochemical molecule can lead to significant enhancements in its biological performance. colab.ws The this compound building block is valuable because it introduces both a fluorine and a chlorine atom onto the aromatic ring in a specific orientation. This substitution pattern is crucial for the efficacy of many modern herbicides, fungicides, and insecticides. nih.govresearchgate.net

The introduction of fluorine can influence several key molecular properties:

Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic environment of the molecule, often leading to stronger binding interactions with target enzymes or receptors in the pest. researchgate.netccspublishing.org.cn

Increased Lipophilicity: The trifluoromethyl group (which can be derived from the trichloromethyl group) or fluorine atoms generally increase the lipophilicity of a molecule. nih.gov This can improve its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at sites that are typically vulnerable to metabolic breakdown can block these pathways, prolonging the active life of the pesticide in the target organism. researchgate.netcolab.ws

Table 2: Impact of Fluorine Substitution in Agrochemicals

Property AffectedConsequence of Fluorine Introduction
Binding Affinity Can be increased due to altered electronic interactions and hydrogen bonding capabilities. nih.gov
Transport & Uptake Enhanced due to increased lipophilicity, facilitating movement across biological membranes. researchgate.net
Metabolic Resistance Increased by blocking sites of oxidative metabolism, leading to longer-lasting activity. ccspublishing.org.cn
Acidity/Basicity The pKa of nearby functional groups can be altered, affecting solubility and transport. ccspublishing.org.cn

By providing the specific 4-chloro-2-fluoro substitution pattern, this compound plays a foundational role in the development of a new generation of effective and persistent agrochemicals.

Applications in Specialty Chemicals and Materials Science

While the primary application of this compound is in the agrochemical industry, its chemical structure suggests potential uses in the synthesis of specialty chemicals and advanced functional materials.

Fluorinated organic compounds are increasingly explored for applications in materials science, including the development of liquid crystals, sensors, and advanced polymers. researchgate.net The unique electronic properties conferred by fluorine substitution can be harnessed to create materials with specific optical or electronic characteristics.

The trichloromethyl group on this compound is a versatile reactive site. It can be hydrolyzed to form 4-Chloro-2-fluorobenzoic acid. sigmaaldrich.cn Carboxylic acid derivatives with similar halogenated structures are known to be used as precursors in the synthesis of liquid crystals. sigmaaldrich.cn Therefore, this compound could serve as a starting material for novel functional materials where the specific arrangement of chloro- and fluoro-substituents can be used to fine-tune the material's bulk properties. Research in this area is ongoing, exploring how such building blocks can be incorporated into larger molecular architectures for specialized applications.

Advanced Analytical Characterization and Structural Elucidation of 4 Chloro 2 Fluorobenzotrichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-fluorobenzotrichloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of atomic connectivity and spatial relationships.

¹H and ¹³C NMR for Positional and Connectivity Assignment

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects and positions of the chloro, fluoro, and trichloromethyl (-CCl₃) substituents.

Expected Spectral Features: The aromatic region (typically δ 7.0-8.0 ppm) would display three distinct signals.

The proton at position 3 (H-3), situated between the fluorine and trichloromethyl groups, would likely appear as a doublet of doublets due to coupling with H-5 (a four-bond coupling, ⁴JHH) and the adjacent fluorine atom (a three-bond coupling, ³JHF).

The proton at position 5 (H-5), positioned between the chlorine and trichloromethyl groups, would be expected to show a doublet of doublets, coupling to H-3 (³JHH) and H-6 (³JHH).

The proton at position 6 (H-6), adjacent to the fluorine atom, would present as a doublet of doublets, coupling with H-5 (³JHH) and the fluorine atom (⁴JHF).

To illustrate the typical appearance of a similarly substituted ring system, the ¹H NMR data for 4-Chloro-2-fluorotoluene is presented below. While the methyl group has different electronic effects than a trichloromethyl group, the proton arrangement and primary coupling patterns are analogous.

Table 1: ¹H NMR Data for the Analogous Compound 4-Chloro-2-fluorotoluene

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.15 dd JHF ≈ 8.5, JHH ≈ 2.0
H-5 ~7.20 dd JHH ≈ 8.5, JHH ≈ 2.0
H-6 ~7.05 t JHH ≈ 8.5

Data is representative and sourced from typical values for this structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information on the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trichloromethyl carbon.

Expected Spectral Features:

-CCl₃ Carbon: The carbon of the trichloromethyl group is highly deshielded by the three chlorine atoms and would appear as a singlet at a characteristic downfield shift, typically in the range of δ 95-100 ppm, as seen in the parent compound, Benzotrichloride (B165768). chemicalbook.comnih.gov

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon attached to the fluorine (C-2) will appear as a large doublet due to one-bond C-F coupling (¹JCF), which is a key identifying feature. The other carbons (C-1, C-3, C-4, C-5, C-6) will also exhibit smaller C-F couplings and their chemical shifts will be influenced by the electronegativity and resonance effects of all three substituents. libretexts.org Carbons bonded to electronegative atoms (C-2 with F, C-4 with Cl) are shifted downfield. libretexts.org

Table 2: Representative ¹³C NMR Data for Analogous Compounds

Compound Carbon Atom Expected Chemical Shift (δ, ppm) Notes
Benzotrichloride -CCl₃ 98.5 Provides reference for the trichloromethyl group signal. chemicalbook.com
Benzotrichloride Aromatic C 126.0 - 142.0 Shows typical range for the phenyl ring carbons. chemicalbook.com
4-Chloro-2-fluorotoluene Aromatic C 115.0 - 160.0 Illustrates the effect of Cl and F on the ring.

Data is compiled from spectral databases and literature sources. chemicalbook.comchemicalbook.com

Fluorine NMR (¹⁹F NMR) for Characterization of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. boulingchem.com For this compound, the spectrum would show a single primary signal for the fluorine atom at the C-2 position. The precise chemical shift of this signal is highly indicative of its electronic environment. Furthermore, this signal would be split into a multiplet (a doublet of doublets of doublets) due to couplings with the neighboring aromatic protons H-3 (³JFH) and H-6 (⁴JFH). This coupling information is crucial for confirming the position of the fluorine atom relative to the protons on the ring. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum correlates proton signals that are coupled to each other. For this compound, it would show cross-peaks connecting the signals of H-3, H-5, and H-6, confirming their scalar coupling network and adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). It would definitively link the signals for H-3, H-5, and H-6 to their respective carbon atoms, C-3, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-4, and the -CCl₃ carbon. For instance, correlations would be expected from H-3 to C-1, C-2, C-4, and C-5, and from H-5 to C-1 and C-3, thereby piecing together the entire molecular structure.

Vibrational Spectroscopy (Infrared and Raman)

Identification of Functional Groups and Bond Types

The vibrational spectra of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

Aromatic C-H Stretching: Bands in the region of 3000–3100 cm⁻¹ are characteristic of the C-H bonds on the benzene (B151609) ring.

Aromatic C=C Stretching: A series of sharp bands between 1450 and 1600 cm⁻¹ corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

C-Cl Stretching: The vibration of the carbon-chlorine bond attached to the ring (C-4) typically appears in the 1000–1100 cm⁻¹ region. The stretches for the -CCl₃ group would be found in the 600–800 cm⁻¹ range.

C-F Stretching: A strong absorption band, typically between 1200 and 1300 cm⁻¹, is indicative of the carbon-fluorine bond on the aromatic ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region, and their pattern is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this fingerprint region.

A study on the related compound 4-chloro-2-fluoro toluene (B28343) provides insight into the expected vibrational frequencies. chemicalbook.com

Table 3: Selected Vibrational Frequencies for the Analogous Compound 4-chloro-2-fluoro toluene

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
Aromatic C-H Stretch 3075 3078
Aromatic C=C Stretch 1590, 1490 1592, 1492
C-F Stretch 1225 1227
C-Cl Stretch 1080 1082

Data derived from computational and experimental studies on 4-chloro-2-fluoro toluene. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of this compound, providing critical information on its molecular weight, elemental composition, and structural features. In the context of this compound and its derivatives, various MS techniques are employed to ensure identity, purity, and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous confirmation of the molecular formula of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₃Cl₄F), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. By comparing the experimentally measured mass from an HRMS analysis with the theoretically calculated exact mass, the molecular formula can be confidently confirmed. Any deviation outside of a narrow mass error window would indicate an incorrect structural assignment or the presence of an unexpected adduct. The high resolving power of these instruments is crucial for generating highly accurate mass spectral data, which is the foundation for reliable molecular formula determination. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₇H₃Cl₄F
Calculated Monoisotopic Mass 257.9049
Hypothetical HRMS Measured Mass 257.9045
Mass Error (ppm) -1.55

This table presents a hypothetical HRMS measurement to illustrate the principle of molecular formula confirmation. The small mass error falls well within the typical acceptance criteria for confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of molecules, and the resulting pattern of fragment ions serves as a molecular fingerprint, offering valuable structural information. The fragmentation of this compound would be expected to follow predictable pathways based on the principles of mass spectrometry for halogenated and aromatic compounds. miamioh.edulibretexts.org

A key characteristic of chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will display a distinctive cluster of peaks (M, M+2, M+4, etc.), with the relative intensities corresponding to the number of chlorine atoms present. miamioh.edu

The fragmentation process itself would likely involve the following key steps:

Loss of a Chlorine Radical: A common fragmentation pathway is the cleavage of a carbon-chlorine bond, particularly from the trichloromethyl group, leading to the loss of a chlorine radical (•Cl). nih.gov

Formation of Dichlorofluorobenzyl Cation: Subsequent loss of the CCl₃ group would result in the formation of a stable 4-chloro-2-fluorobenzyl cation.

Aromatic Ring Cleavage: At higher energies, fragmentation of the aromatic ring can occur, although this is less common for stable aromatic structures. libretexts.org

Loss of Small Neutral Molecules: The elimination of neutral molecules such as HCl is also a possible fragmentation pathway. miamioh.edu

Table 2: Hypothetical Fragmentation Data for this compound

m/z ValueProposed Fragment IonNeutral Loss
258 (M+)[C₇H₃³⁵Cl₃³⁷ClF]⁺-
223[C₇H₃Cl₃F]⁺•Cl
141[C₇H₃ClF]⁺•CCl₃
106[C₆H₃F]⁺•CCl₃, •Cl

This table outlines a plausible fragmentation pathway for this compound under electron ionization, providing a basis for structural confirmation.

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Impurity Profiling

To ensure the quality and safety of chemical products, it is critical to identify and quantify any impurities. ijprajournal.comresearchgate.net Coupled, or hyphenated, techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry are the most effective tools for this purpose. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound and many of its likely process-related impurities (e.g., isomers, starting materials, or by-products), GC-MS is a highly suitable analytical technique. rsc.orgresearchgate.net In GC-MS, the sample is vaporized and passed through a chromatographic column that separates the components based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. This allows for the identification of not only the main compound but also trace-level impurities, even those that are structurally very similar. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. resolvemass.calcms.cz LC separates compounds in the liquid phase, making it versatile for a wide range of analytes. resolvemass.ca The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a suspected impurity) is selected, fragmented, and its product ions are analyzed. This process, known as selected reaction monitoring (SRM), is highly sensitive and selective, allowing for the confident detection and quantification of impurities even at very low concentrations. nih.gov The combination of chromatographic separation with mass analysis provides precise identification and quantification of impurities, which is essential for meeting regulatory standards. resolvemass.canih.gov

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for the solid-state characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is fundamental to understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule. researchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the precise location of each atom. researchgate.netmdpi.com

For a derivative of this compound, an SC-XRD analysis would yield:

Unambiguous confirmation of connectivity: It would definitively show which atoms are bonded to each other.

Precise bond lengths and angles: Providing insight into the molecular geometry.

Stereochemical information: Determining the absolute configuration of chiral centers, if any are present in a derivative.

Intermolecular interactions: Revealing how molecules are packed in the crystal lattice, including hydrogen bonds and other non-covalent interactions.

While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for the definitive structural proof of its crystalline derivatives. beilstein-journals.org

Table 3: Illustrative Crystallographic Data from a Single Crystal XRD Experiment

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.6 Å, b = 13.0 Å, c = 19.4 Å
α = 90°, β = 114.7°, γ = 90°
Volume (ų) 2199
Z (Molecules per unit cell) 4

This table provides example crystallographic data, similar to what would be obtained for a crystalline derivative of this compound, illustrating the detailed structural information generated by SC-XRD. Data modeled after a related structure. researchgate.net

Powder X-ray Diffraction for Polymorphism and Solvate Analysis

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline samples. researchgate.net Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and serves as a fingerprint for that material. researchgate.netrigaku.com

Polymorphism Analysis: Polymorphism is the ability of a compound to exist in two or more different crystal structures. rigaku.comresearchgate.net Different polymorphs can have significantly different physical properties, such as solubility, melting point, and stability. PXRD is a fundamental tool for identifying and distinguishing between different polymorphic forms. rigaku.comnih.gov Each polymorph will produce a distinct PXRD pattern. By comparing the experimental pattern of a sample to reference patterns of known polymorphs, one can determine the polymorphic form present. rigaku.com

Solvate Analysis: PXRD can also be used to identify solvates, which are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. The presence of solvent molecules alters the crystal structure and, therefore, the PXRD pattern.

Table 4: Hypothetical Powder XRD Data for Two Polymorphs of a this compound Derivative

Polymorph A Polymorph B
2θ Angle (°) 2θ Angle (°)
8.59.2
12.111.5
15.816.3
20.321.0
24.725.1

This table illustrates how different polymorphs of the same compound would produce unique sets of diffraction peaks, allowing for their unambiguous identification using PXRD.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices, from industrial process streams to environmental samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analytes, the sample matrix, and the required sensitivity.

HPLC is a robust and versatile technique for the analysis of halogenated aromatic compounds like this compound, which may be prone to degradation at the high temperatures used in GC. Reversed-phase (RP) HPLC is the most common mode employed for this class of compounds.

Research Findings:

The separation of halogenated benzenes and their derivatives is achieved based on their partitioning between a nonpolar stationary phase and a polar mobile phase. For compounds like benzotrichloride and its substituted analogues, standard C18 columns are often effective. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, benzotrichloride can be effectively analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile modifiers like formic acid are used instead of phosphoric acid. sielc.com

The development of a validated RP-HPLC method for impurities in similar structures, such as 2,4,6-Trifluoro benzoic acid, highlights the common challenges and solutions. ekb.eg In such cases, gradient elution is often necessary to separate a range of impurities with varying polarities from the main component. ekb.eg

For complex separations of halogenated isomers, specialized stationary phases can offer unique selectivity. Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns can provide alternative selectivity to standard C18 phases due to different pi-pi and dipole-dipole interactions with the aromatic ring of the analytes. chromforum.org The hydrophobic-subtraction model can be a useful tool for selecting an appropriately selective column by comparing parameters like hydrophobicity (H), steric hindrance (S*), and hydrogen-bond acidity and basicity (A and B). halocolumns.com

Interactive Data Table: Typical HPLC Parameters for Halogenated Benzene Derivatives

ParameterCondition 1Condition 2Condition 3
Column Newcrom R1 sielc.comZorbax SB-Aq (5 µm, 4.6 x 250 mm) ekb.egPFP or Phe-Hex chromforum.org
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.comA: 0.1% triethylamine (B128534); B: ACN/MeOH/H₂O ekb.egAcetonitrile/Water or Methanol/Water mdpi.com
Elution Mode Isocratic or GradientGradient ekb.egIsocratic or Gradient
Flow Rate ~1.0 mL/min~1.0 mL/min~1.0 mL/min
Detection UV (e.g., 230 nm) mdpi.comUV (e.g., 205 nm) ekb.egUV or Mass Spectrometry (MS)
Temperature Ambient or Controlled (e.g., 38 °C) mdpi.comAmbientAmbient or Controlled

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile halogenated compounds, including this compound. Its high resolution and sensitivity make it ideal for trace-level detection in complex matrices like soil and water. researchgate.netnih.gov

Research Findings:

The analysis of chlorinated toluenes in environmental samples often involves an extraction step, such as ultrasonic-assisted extraction for soils or closed-loop stripping analysis (CLSA) for water, followed by GC-MS analysis. researchgate.netnih.gov For soil samples, a solvent mixture like ethyl acetate:hexane (80:20, v/v) has been shown to be effective for extraction. researchgate.net Clean-up steps using materials like alumina (B75360) or graphitized carbon may be necessary to remove interferences from the sample matrix. researchgate.net

The choice of capillary column is critical for achieving good separation. A common choice for general-purpose analysis of chlorinated hydrocarbons is a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. For the analysis of impurities in toluene, an ionic liquid column like SLB®-IL100 has been used. sigmaaldrich.com

GC-MS provides definitive identification based on both the retention time of the compound and its unique mass spectrum. nih.gov In some cases, derivatization may be employed to improve the chromatographic properties or volatility of analytes, although for benzotrichloride derivatives, direct injection is common. rsc.org For instance, a method for detecting toluene in blood samples involved its conversion to benzotrichloride, which was then hydrolyzed to benzoic acid and analyzed by GC-MS after silylation. nih.gov This demonstrates the utility of GC-MS in identifying reaction products and derivatives. Method validation typically establishes key parameters such as limits of detection (LOD) and quantification (LOQ), which for trace analysis of chlorinated toluenes in soil can be in the low ng/kg range. researchgate.net

Interactive Data Table: Typical GC Parameters for Halogenated Toluene Derivatives

ParameterCondition 1 (Environmental)Condition 2 (Impurity Analysis)
System GC-MS/MS researchgate.netGC-FID sigmaaldrich.com
Column DB-5ms or similarSLB®-IL100 (30 m x 0.25 mm, 0.20 µm) sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.comHelium sigmaaldrich.com
Injection Splitless or Split sigmaaldrich.comSplit (e.g., 40:1) sigmaaldrich.com
Injector Temp. ~250 °C200 °C sigmaaldrich.com
Oven Program Temperature gradient (e.g., 60°C to 300°C)Isothermal (e.g., 70 °C) sigmaaldrich.com
Detector Mass Spectrometer (MS) researchgate.netnih.govFlame Ionization Detector (FID) sigmaaldrich.com
Detector Temp. N/A (MS Transfer Line ~280°C)200 °C sigmaaldrich.com
Sample Prep Ultrasonic Extraction (Soil) researchgate.net, CLSA (Water) nih.govDirect Injection / Dilution

Computational and Theoretical Studies of 4 Chloro 2 Fluorobenzotrichloride

Molecular Modeling and Dynamics Simulations:

Intermolecular Interactions and Crystal Packing:No crystallographic data has been published for 4-chloro-2-fluorobenzotrichloride, which is a prerequisite for analyzing its crystal packing and intermolecular interactions in the solid state.

Due to the absence of specific research data for this compound in these advanced computational and theoretical areas, a detailed, evidence-based article adhering to the requested structure cannot be generated at this time. The available information is limited to comparative mentions in studies of its isomers.

Based on a comprehensive search of available scientific literature, there is no specific public data or research detailing the quantitative structure-activity relationship (QSAR) or predictive modeling of biological activity for compounds derived from this compound.

Computational and theoretical studies, including structure-property relationship (SPR) and QSAR analyses, are highly specific to the chemical scaffold being investigated. The electronic and steric properties of a parent molecule like this compound would uniquely influence the biological activities of its derivatives. Without dedicated studies on this particular family of compounds, it is not scientifically feasible to provide an analysis or predictive modeling data.

Research in this field for other halogenated aromatic compounds exists, but these findings cannot be extrapolated to the derivatives of this compound due to differences in molecular structure, electronics, and conformation.

Therefore, the content for the requested section "6.3.1. Predictive Modeling of Biological Activity for Derived Compounds" cannot be generated at this time.

Environmental Fate and Ecotoxicological Research Methodologies

Degradation Pathways and Persistence Studies

The persistence of 4-Chloro-2-fluorobenzotrichloride in the environment is largely determined by its susceptibility to various degradation processes. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring, along with the trichloromethyl group, influences its stability and the pathways through which it may be transformed.

The most significant degradation pathway for this compound is expected to be hydrolysis of the benzotrichloride (B165768) group. Benzotrichloride itself is known to be unstable in the presence of moisture, rapidly hydrolyzing to form benzoic acid and hydrochloric acid. nih.govwikipedia.org This reaction is anticipated to be a primary determinant of the persistence of this compound in aqueous environments.

The hydrolysis of the trichloromethyl group proceeds in a stepwise manner, likely forming intermediate benzal chloride and benzyl (B1604629) chloride analogues before complete conversion to the corresponding benzoic acid, in this case, 4-chloro-2-fluorobenzoic acid. The rate of this hydrolysis is expected to be significant, with the half-life of benzotrichloride in water at 25°C and pH 7 being approximately 2.4 minutes. wikipedia.org The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring may influence the precise rate of this reaction.

Table 1: Hydrolysis Data for Related Compounds

CompoundHalf-lifeHydrolysis ProductsReference
Benzotrichloride~2.4 minutes (at 25°C, pH 7)Benzoic acid, Hydrochloric acid wikipedia.org

This table is illustrative and based on data for a related compound due to the lack of specific data for this compound.

Photodegradation represents another potential pathway for the breakdown of this compound in the environment, particularly in the atmosphere and surface waters. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule. For chlorinated aromatic compounds, this often involves the breaking of carbon-chlorine bonds. rsc.org The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment that generate reactive species like hydroxyl radicals. nih.govnih.gov

Studies on other chlorinated aromatic hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) have shown that photolysis rates can be influenced by factors such as the presence of dissolved organic matter and nitrate (B79036) in water, which can generate hydroxyl radicals and enhance degradation. nih.govuwaterloo.ca The specific wavelengths of light, the presence of photosensitizers, and the environmental matrix (air, water, or soil) would all affect the rate and products of photodegradation for this compound. It is plausible that photolysis could lead to the dechlorination of the aromatic ring or transformation of the trichloromethyl group.

Bioaccumulation Potential Research

The potential for this compound to bioaccumulate in organisms is a key aspect of its ecotoxicological profile. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., dietary and dermal) and accumulates in the organism at a concentration higher than that in the surrounding environment. This is often related to the compound's lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kₒw).

Table 2: Log Kₒw Values for Structurally Related Compounds

CompoundLog KₒwReference
Benzotrichloride2.92 nih.gov
Chlorobenzene2.84 epa.gov
Fluorobenzene2.27 epa.gov

This table provides context based on related compounds; the Log Kₒw of this compound is not available.

Ecotoxicity Assessment Methodologies in Research

Assessing the ecotoxicity of a chemical involves evaluating its adverse effects on various organisms in the environment. Standardized testing protocols are used to determine the concentrations at which a substance causes harm to representative species from different trophic levels.

Ecotoxicity studies for a compound like this compound would typically involve a battery of tests on aquatic and terrestrial organisms.

Aquatic Toxicity: Standard aquatic toxicity tests would be conducted on species such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio or Rainbow Trout, Oncorhynchus mykiss). nih.govmdpi.com These tests determine acute toxicity (e.g., LC₅₀ - the concentration lethal to 50% of the test population over a short period) and chronic toxicity (e.g., effects on reproduction, growth, and survival over a longer period). Given the rapid hydrolysis of the benzotrichloride group, the observed aquatic toxicity may be largely attributable to the formation of hydrochloric acid, leading to a decrease in pH, and the toxicity of the resulting 4-chloro-2-fluorobenzoic acid. wikipedia.org

Terrestrial Toxicity: For terrestrial ecosystems, studies might involve earthworms (e.g., Eisenia fetida) to assess soil toxicity, and plants to evaluate phytotoxicity. nih.gov The impact on soil microorganisms, which are crucial for nutrient cycling, would also be an important consideration. The behavior and toxicity in the terrestrial environment would be influenced by soil properties such as organic matter content, pH, and microbial activity.

Environmental Monitoring Techniques for Trace Analysis

The detection and quantification of this compound and its degradation products in environmental samples at trace levels are essential for assessing exposure and risk. Due to its expected rapid hydrolysis, monitoring efforts would likely focus on its primary degradation product, 4-chloro-2-fluorobenzoic acid, as well as the parent compound in areas of recent release.

Analytical methods for such halogenated aromatic compounds typically involve a sample preparation step to extract and concentrate the analyte from the environmental matrix (water, soil, air, or biota), followed by instrumental analysis. nih.govdtic.milnih.gov

Commonly employed techniques include:

Gas Chromatography (GC) coupled with a selective detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification and quantification. nih.goveaht.org

High-Performance Liquid Chromatography (HPLC) , particularly for the more polar degradation products like 4-chloro-2-fluorobenzoic acid, often coupled with a UV detector or MS. acs.org

Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace analysis for volatile compounds are used to isolate the target analytes from the sample matrix and minimize interferences. nih.gov

Table 3: Analytical Methods for Related Halogenated Aromatic Compounds

Analytical TechniqueTarget AnalytesSample MatrixReference
HS-SPME-GC-MSChlorinated benzenesWater nih.gov
GC-ECD/MSChlorinated hydrocarbonsAir dtic.mil
LC-MS/MSOxyhalides (e.g., chlorate)Water acs.org

This table illustrates common analytical approaches for similar compounds.

Toxicological Considerations in Research Environments

Risk Assessment Methodologies for Laboratory and Industrial Handling

A thorough risk assessment for the handling of 4-Chloro-2-fluorobenzotrichloride in laboratory and industrial settings would necessitate a multi-faceted approach. This would involve a combination of qualitative and quantitative methodologies to identify potential hazards and evaluate the associated risks. The primary goal is to ensure the implementation of adequate control measures to protect personnel.

Key components of a comprehensive risk assessment would include:

Hazard Identification: This initial step involves characterizing the intrinsic hazardous properties of the compound. Due to the presence of chlorine and fluorine atoms on the benzotrichloride (B165768) structure, potential hazards could include corrosivity, irritation to the skin, eyes, and respiratory tract, and potential for systemic toxicity. wikipedia.orgnih.gov The reactivity of the trichloromethyl group is also a significant consideration.

Exposure Assessment: This involves identifying potential routes of exposure (inhalation, dermal contact, ingestion) and quantifying the level and duration of potential exposure for workers in different scenarios. cdc.gov This would involve air monitoring and surface wipe sampling in workplaces where the compound is handled.

Dose-Response Assessment: This step aims to establish the relationship between the dose of the substance and the incidence and severity of an adverse health effect. As no specific studies on this compound are available, data from surrogate compounds like benzotrichloride would be cautiously used to estimate potential toxicity, though this is not a direct substitute for compound-specific data. wikipedia.org

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse health effects in exposed populations. This would inform the selection of appropriate risk management strategies.

A data table summarizing the standard methodologies for risk assessment of chemical compounds is presented below.

Methodology Description Application to this compound
Control Banding A qualitative risk assessment strategy that groups workplace risks into "bands" based on hazard information and exposure potential, and provides corresponding control measures.Could be used as an initial screening tool in the absence of detailed toxicological data.
Job Hazard Analysis (JHA) A systematic process to identify hazards associated with specific job tasks and recommend control measures.Essential for all laboratory and industrial procedures involving the handling of the compound.
Quantitative Exposure Assessment Involves measurement of personal exposure levels using techniques like air sampling and biological monitoring.Would be necessary to accurately determine worker exposure levels in manufacturing and research facilities.
Read-Across and (Q)SAR In silico methods that use data from tested chemicals to predict the properties of similar, untested chemicals.Could provide initial estimates of toxicity, but these would need to be confirmed by experimental data.

Research on Exposure Pathways and Mitigation Strategies

Research into exposure pathways for this compound would focus on understanding how the compound can enter the human body in a research or industrial environment. The primary exposure routes for similar chlorinated hydrocarbons are inhalation of vapors or aerosols, and dermal contact with the liquid. wikipedia.orgcdc.gov Ingestion is generally considered an accidental and less common route of occupational exposure.

Mitigation strategies are designed to minimize or eliminate exposure and are typically based on the hierarchy of controls:

Elimination/Substitution: The most effective strategy, involving replacing the hazardous substance with a less hazardous alternative.

Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. For a compound like this compound, this would include the use of fume hoods, glove boxes, and closed-system transfers. fishersci.fr

Administrative Controls: These are changes to work practices and procedures, such as minimizing the quantity of the substance used, implementing standard operating procedures (SOPs), and providing comprehensive training to personnel. fishersci.com

Personal Protective Equipment (PPE): This is the last line of defense and includes items such as chemical-resistant gloves, safety goggles or face shields, and respiratory protection. echemi.comthermofisher.com The selection of appropriate PPE would depend on the specific task and potential for exposure.

A data table outlining potential exposure pathways and corresponding mitigation strategies is provided below.

Exposure Pathway Potential Scenario Mitigation Strategy
Inhalation Handling the open compound, heating, or aerosol-generating procedures.Use of a certified chemical fume hood or other local exhaust ventilation. Use of appropriate respiratory protection (e.g., respirator with organic vapor cartridges).
Dermal Contact Spills, splashes, or direct handling of the compound.Wearing of appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Use of a glove box for high-risk procedures.
Ingestion Accidental transfer from contaminated hands to the mouth.Strict prohibition of eating, drinking, and smoking in laboratory areas. Proper hand hygiene after handling the compound.
Eye Contact Splashes during handling or transfer.Use of safety glasses with side shields or chemical splash goggles. Availability of an emergency eyewash station.

Investigation of Biological Interactions and Potential Mechanisms of Toxicity

There is no specific research available on the biological interactions and mechanisms of toxicity for this compound. However, based on its chemical structure, several potential mechanisms could be investigated. The toxicity of benzotrichloride, a structurally similar compound, is thought to be partly due to its hydrolysis to benzoic acid. wikipedia.org This process can interfere with cellular metabolism. wikipedia.org

Research into the biological interactions of this compound would likely focus on:

Metabolism Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted (ADME) in biological systems. The presence of both chlorine and fluorine atoms could influence its metabolic pathways compared to benzotrichloride.

Covalent Binding to Macromolecules: Assessing the potential for reactive metabolites to bind to cellular components like DNA, proteins, and lipids, which can lead to cellular damage and toxicity.

Oxidative Stress: Determining if exposure to the compound or its metabolites can lead to an imbalance between the production of reactive oxygen species and the body's ability to detoxify them.

Receptor-Mediated Effects: Investigating if the compound can interact with specific cellular receptors to elicit a toxic response.

A table summarizing potential areas of investigation for the biological interactions of this compound is presented below.

Biological Interaction Potential Mechanism Research Approach
Metabolism Hydrolysis of the trichloromethyl group, aromatic hydroxylation, conjugation reactions.In vitro studies using liver microsomes and hepatocytes; in vivo studies in animal models.
Genotoxicity Formation of DNA adducts by reactive metabolites.Ames test, micronucleus assay, comet assay.
Cellular Toxicity Disruption of mitochondrial function, induction of apoptosis or necrosis.Cell viability assays, measurement of mitochondrial membrane potential, assays for apoptosis markers.
Organ-Specific Toxicity Potential for toxicity to the liver, kidneys, or respiratory system based on data from related compounds. wikipedia.orgchemicalbook.comHistopathological examination of tissues from animal studies, measurement of organ-specific biomarkers.

Review of Patent Literature and Industrial Research Processes

Analysis of Patented Synthesis Routes

While patents specifically detailing the synthesis of 4-Chloro-2-fluorobenzotrichloride are not prevalent, its preparation can be inferred from established industrial methods for analogous compounds. The most common route involves the free-radical photochlorination of 4-chloro-2-fluorotoluene. This process is similar to the one described in Chinese patent CN104098464A for a related compound, which involves reacting p-fluorotoluene with chlorine gas under UV light, often with an azo catalyst to initiate the reaction. google.com The reaction is typically exothermic and requires careful temperature control. google.com

More readily available are patents that utilize this compound as a strategic starting material, which in turn sheds light on its industrial handling and reaction chemistry. A notable example is patent WO 2006/090210 A1, which details the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride, a novel intermediate. googleapis.com

The inventive step in processes utilizing this compound often lies in overcoming the drawbacks of traditional synthesis routes for downstream products. For instance, patent WO 2006/090210 A1 presents a process that provides an alternative to the nitration of 2-chloro-4-fluorobenzoic acid. googleapis.com The traditional method suffers from challenges because the starting material is a solid, which is more difficult to handle in large-scale industrial settings than a liquid. googleapis.com Furthermore, the nitration of the solid benzoic acid derivative generates significant quantities of impurities and requires large volumes of sulfuric acid. googleapis.com

The novelty of the process described in the patent is the use of liquid 2-chloro-4-fluorobenzotrichloride as the substrate for nitration. googleapis.com This allows for easier handling and leads to a cleaner reaction with fewer by-products, representing a significant process improvement. googleapis.com The subsequent hydrolysis of the resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride yields the desired 2-chloro-4-fluoro-5-nitrobenzoic acid. googleapis.com

Table 1: Patented Nitration Process Using this compound

ParameterDescriptionSource
Starting Material2-chloro-4-fluorobenzotrichloride googleapis.com
ReagentsSulfonitric mixture (30% oleum (B3057394) and 99% concentrated nitric acid) googleapis.com
Reaction StepNitration of the benzotrichloride (B165768) derivative googleapis.com
Key AdvantageAvoids handling of solid 2-chloro-4-fluorobenzoic acid, leading to a cleaner reaction with fewer impurities. googleapis.com
Intermediate Product2-chloro-4-fluoro-5-nitrobenzotrichloride googleapis.com

The economic viability of an industrial chemical process is directly linked to its efficiency, which encompasses reaction yield, time, and raw material consumption. The patented process for nitrating 2-chloro-4-fluorobenzotrichloride achieves a high yield of 93% for the resulting intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride. googleapis.com This high conversion rate is a primary contributor to the process's economic feasibility.

Furthermore, economic viability is enhanced by circumventing the issues associated with the older method. googleapis.com Using a liquid starting material simplifies reactor charging and handling, and the reduction in impurity formation minimizes the need for extensive and costly purification steps. googleapis.com In analogous processes, the choice of catalyst has been shown to dramatically improve efficiency. For example, the use of a composite iron trichloride (B1173362) and zinc chloride catalyst in the hydrolysis of a similar benzotrichloride derivative significantly shortened reaction times and improved yield and quality, making the process more suitable for industrialization. google.com

Scaling-Up Methodologies and Challenges

Translating a laboratory synthesis to large-scale industrial production presents numerous challenges, primarily related to reaction control and safety. The synthesis and subsequent reactions of this compound are no exception.

A major challenge in scaling up is thermal management. The photochlorination of the toluene (B28343) precursor is an exothermic (thermopositive) reaction that requires robust cooling systems to maintain the optimal temperature range of 70-80°C. google.com Similarly, the nitration of this compound is highly exothermic. googleapis.com The patented process specifies adding the compound to the sulfonitric mixture over 2.5 hours while keeping the temperature between 0 and 10°C. googleapis.com In a large industrial reactor, dissipating this heat effectively is critical to prevent runaway reactions and the formation of unwanted by-products.

Long reaction times also pose a scale-up challenge, as they reduce reactor throughput. Some related industrial chlorination processes can take nearly 100 hours to complete. epo.orggoogleapis.com During this time, the reaction must be carefully monitored, often by taking periodic samples for analysis by methods like Gas-Liquid Chromatography (GLC), to ensure the reaction proceeds to completion. googleapis.com Implementing such monitoring in a large, pressurized industrial vessel requires specialized and reliable equipment.

Quality Control and Impurity Management in Industrial Production

Achieving high purity is essential for chemical intermediates, as impurities can affect the yield and quality of the final product. Industrial production of this compound and its derivatives relies on stringent quality control and effective impurity management.

The primary tool for quality control during and after production is chromatography. Patents consistently reference the use of Gas Chromatography (GC) to track the progress of reactions and determine the purity of the final product. google.comgoogleapis.comgoogleapis.com For instance, in the synthesis of a related benzotrichloride, the reaction is monitored until the starting material content is below 0.03%, ensuring a high-purity intermediate with a final purity and yield of 99.5%. google.com In the nitration of this compound, the final intermediate product showed a titre of 93.7% by GC. googleapis.com

Impurity management is a key driver for developing new synthetic routes. The patented use of this compound was specifically designed to avoid the "considerable amounts of impurities" generated by the previous method. googleapis.com By starting with a different intermediate and using controlled reaction conditions, the formation of unwanted by-products is minimized, simplifying the purification process and ensuring a higher quality final product.

Table 2: Reported Quality Metrics in Related Industrial Processes

ProcessCompoundReported YieldReported Purity / TitreSource
Nitration2-chloro-4-fluoro-5-nitrobenzotrichloride93%93.7% googleapis.com
Photochlorination & Hydrolysisp-fluorobenzoyl chloride99.3%99.5% google.com
Chlorination3,4,5-trichlorobenzotrifluorideNot specified98.7% googleapis.com

Strategic Importance in Chemical Manufacturing

This compound is a strategically important building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its importance stems from the presence of chlorine and fluorine atoms on the benzene (B151609) ring, a structural motif found in many active compounds.

The primary documented strategic use of this compound is as a key intermediate for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. googleapis.com This benzoic acid derivative is itself a valuable precursor for more complex molecules. The broader class of chlorinated and fluorinated aromatic compounds is vital for producing a range of products. For example, related structures are used as intermediates for herbicides and for synthesizing active pharmaceutical ingredients. nih.govgoogle.com The synthesis of 4-chloro-2-fluoro-5-nitroacetophenone, another related compound, is an intermediate for drugs like perampanel (B3395873) and tacrine. google.com The diuretic furosemide (B1674285) and certain liquid crystals also contain the 4-chloro-2-fluoro- substituted ring, highlighting the versatility and demand for this chemical scaffold in modern manufacturing. chemicalbook.com Therefore, having efficient and scalable access to precursors like this compound is critical for the production of these essential goods.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Chloro-2-fluorobenzotrichloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are mandatory in high-concentration environments .
  • Storage : Store in locked, ventilated cabinets away from incompatible substances (e.g., water, bases). Follow REACH regulations for disposal .
  • First Aid : For skin contact, immediately rinse with water and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are effective for synthesizing this compound?

  • Methodological Answer :

  • Chlorination Pathways : Analogous to 2-fluorobenzoyl chloride synthesis, use side-chain chlorination of fluorinated toluene derivatives under controlled conditions (e.g., UV light, Cl₂ gas). Monitor intermediates via GC-MS to optimize yield .
  • Purification : Fractional distillation or recrystallization in inert solvents (e.g., dry hexane) minimizes byproducts like sulfonyl chlorides or nitrated derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 19F^{19}\text{F} NMR (to confirm fluorine position), X-ray crystallography (for structural elucidation), and IR spectroscopy (to detect trichloride functional groups). Cross-reference with PubChem’s computed spectral data for accuracy .
  • Case Study : In cases where HPLC purity assays contradict NMR results, conduct elemental analysis (C/H/N/Cl) to verify stoichiometry and rule out contaminants .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Focus on LUMO energy levels to assess electrophilicity at the trichloride carbon. Validate with experimental kinetics (e.g., reaction rates with amines or alcohols) .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to predict solvolysis rates .

Q. How do reaction conditions influence byproduct formation during fluorination of chloro-trichloride precursors?

  • Methodological Answer :

  • Optimization Framework :
VariableImpactMitigation Strategy
TemperatureHigh temps favor decompositionUse low-temp fluorination (e.g., -10°C) with KF/18-crown-6 .
CatalystMetal catalysts may induce side-reactionsScreen catalysts (e.g., Pd/C vs. CuCl) via DoE (Design of Experiments) .
  • Byproduct Analysis : Employ LC-MS to identify nitro or sulfonyl chloride byproducts; adjust stoichiometry of Cl₂/F₂ ratios .

Data Contradiction Analysis

Q. Why might reported melting points for this compound derivatives vary across studies?

  • Methodological Answer :

  • Impurity Profiling : Trace moisture or residual solvents (e.g., DCM) can depress melting points. Use Karl Fischer titration and TGA to quantify impurities .
  • Polymorphism : Conduct DSC (Differential Scanning Calorimetry) to detect polymorphic forms. Crystallize derivatives from different solvents (e.g., ethanol vs. acetonitrile) .

Experimental Design

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer :

  • Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Identify hydrolysis products (e.g., carboxylic acids) using HRMS .

  • Safety Note : Conduct reactions in sealed containers to avoid HCl/F gas release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.